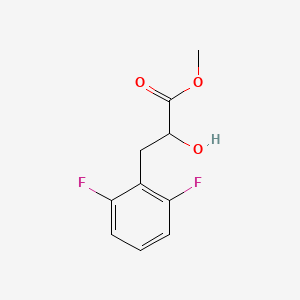

Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate

Description

Properties

Molecular Formula |

C10H10F2O3 |

|---|---|

Molecular Weight |

216.18 g/mol |

IUPAC Name |

methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C10H10F2O3/c1-15-10(14)9(13)5-6-7(11)3-2-4-8(6)12/h2-4,9,13H,5H2,1H3 |

InChI Key |

STXQSCOURIWAGH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=C(C=CC=C1F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,6-difluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: 3-(2,6-difluorophenyl)-2-oxopropanoate.

Reduction: 3-(2,6-difluorophenyl)-2-hydroxypropanol.

Substitution: 3-(2,6-dimethoxyphenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance the compound’s binding affinity to these targets, while the hydroxypropanoate moiety can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Ester vs. Amino Groups: Replacing the hydroxypropanoate’s hydroxyl with an amino group (as in ’s hydrochloride salt) alters hydrogen-bonding capacity and acidity, which may influence target binding or solubility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The compound is synthesized via esterification of 3-(2,6-difluorophenyl)-2-hydroxypropanoic acid with methanol using a strong acid catalyst (e.g., sulfuric acid) under reflux conditions. Key parameters include:

- Catalyst concentration : Excess acid ensures complete conversion but may require neutralization post-reaction.

- Temperature control : Reflux (~60–80°C) balances reaction rate and side-product minimization.

- Purification : Distillation or column chromatography is used to isolate the ester from unreacted acid or byproducts .

- Data Consideration : Monitor reaction progress via TLC or NMR to confirm ester formation. Yield optimization may require iterative adjustment of solvent ratios (e.g., methanol-to-acid molar ratio).

Q. How is this compound characterized spectroscopically, and what key spectral features distinguish it from isomers?

- Methodological Answer :

- ¹H/¹³C NMR : The hydroxyl proton (2-position) appears as a broad singlet (~δ 5.0–5.5 ppm), while the methyl ester group resonates at δ 3.6–3.8 ppm (singlet). Fluorine substituents split aromatic protons into distinct doublets (δ 6.8–7.5 ppm) .

- IR Spectroscopy : A strong absorption band near 1720 cm⁻¹ confirms the ester carbonyl, while the hydroxyl group shows a broad peak at 3200–3500 cm⁻¹.

- Distinguishing Isomers : The 2-hydroxy isomer (target compound) differs from 3-hydroxy analogs (e.g., Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate) via coupling patterns in NMR and retention times in HPLC .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Hydrolytic Stability : The ester group is prone to hydrolysis in aqueous or high-humidity environments. Store under inert atmosphere (N₂/Ar) at −20°C in anhydrous solvents (e.g., DMSO, DMF).

- Light Sensitivity : Fluorinated aromatic systems may degrade under UV light; use amber vials for long-term storage .

Advanced Research Questions

Q. How does the stereoelectronic environment of the 2-hydroxy group influence reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer :

- Nucleophilic Substitution : The hydroxyl group’s proximity to the ester carbonyl enhances hydrogen bonding, polarizing the carbonyl and increasing susceptibility to nucleophilic attack (e.g., Grignard reagents).

- Oxidation : The 2-hydroxy position may undergo selective oxidation to a ketone using Jones reagent (CrO₃/H₂SO₄), but competing ester hydrolysis requires careful pH control (<2.0) .

Q. What biochemical pathways or enzyme systems are implicated in the biological activity of this compound, and how do structural analogs inform mechanism-of-action hypotheses?

- Methodological Answer :

- Enzyme Inhibition : Fluorinated analogs (e.g., Rufinamide derivatives) inhibit voltage-gated sodium channels, suggesting potential anticonvulsant activity. Use patch-clamp assays to validate ion channel modulation .

- Metabolic Pathways : The ester group may serve as a prodrug moiety, hydrolyzing in vivo to release the active acid. LC-MS/MS can track metabolic conversion in hepatocyte models .

Q. How can contradictory data on reaction yields or biological activity be resolved through mechanistic or computational studies?

- Methodological Answer :

- Mechanistic Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states for esterification or hydrolysis, identifying steric/electronic barriers to reactivity .

- Statistical Design : Use response surface methodology (RSM) to optimize synthetic parameters (e.g., temperature, catalyst loading) and reconcile yield discrepancies across studies .

- Case Study : Discrepancies in oxidation yields (Question 4) may arise from solvent polarity effects; COSMO-RS simulations can predict solvent compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.